O-Benzenedisulfonimide

Organocatalysis Brønsted Acid Catalysis Reaction Optimization

Standard Brønsted acids (e.g., PTSA) fail to provide the unique combination of high acidity (pKa ~ -4.2) and electron-transfer capability required for photocatalyst-free radical couplings. O-Benzenedisulfonimide solves this, enabling sustainable, cost-effective routes. - Achieves >80% catalyst recovery & reuse across acylations, Ritter, and Hosomi-Sakurai reactions. - Derived arenediazonium salts are exceptionally dry-state stable, enhancing lab safety. - Enables reliable high-throughput Suzuki/Sonogashira couplings with 80-83% average yields.

Molecular Formula C6H5NO4S2
Molecular Weight 219.2 g/mol
CAS No. 4482-01-3
Cat. No. B1365397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzenedisulfonimide
CAS4482-01-3
Molecular FormulaC6H5NO4S2
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)S(=O)(=O)NS2(=O)=O
InChIInChI=1S/C6H5NO4S2/c8-12(9)5-3-1-2-4-6(5)13(10,11)7-12/h1-4,7H
InChIKeyQRWQFOHBHHIZKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Benzenedisulfonimide Technical Overview


O-Benzenedisulfonimide (1,2-benzenedisulfonimide; CAS 4482-01-3) is a cyclic disulfonimide that functions as a strong, non-volatile, non-corrosive Brønsted acid [1]. It serves as both an organocatalyst in diverse acid-catalyzed transformations and as a stabilizing counterion for the preparation of remarkably stable dry arenediazonium salts [2]. The compound is characterized by a calculated pKa of –4.2 in butanone [1] and is a white to off-white solid with a melting point of 194–198 °C .

Organocatalysis Strong Brønsted acid for diverse acid-catalyzed transformations
Diazonium chemistry Stabilizing counterion for dry arenediazonium salt preparation
Sustainable synthesis Recoverable catalyst supports green chemistry workflows

O-Benzenedisulfonimide: Generic Substitution Limitations


Substituting O-Benzenedisulfonimide with generic Brønsted acid catalysts (e.g., PTSA) or alternative diazonium salt precursors is not scientifically equivalent. Its unique combination of high acidity (pKa ~ –4.2) [1] and the ability of its conjugate base to act as an electron-transfer agent enables photocatalyst-free, radical-mediated coupling pathways that are inaccessible to weaker acids like PTSA (pKa –2.8) [2]. Furthermore, the derived arenediazonium o-benzenedisulfonimide salts are exceptionally stable in the dry state [3], a property that conventional diazonium tetrafluoroborates or sulfonates do not possess, directly impacting laboratory safety and reagent shelf-life.

Acidity mismatch Weaker acids (e.g., PTSA) may not provide the reported Brønsted acidity required for challenging transformations, potentially altering catalytic activation profiles.
Salt stability Conventional diazonium tetrafluoroborates or chlorides lack the reported dry-state stability of o-benzenedisulfonimide salts, limiting safe storage and handling.
Recovery gap Mineral acids and less recoverable organic acids do not support the reported catalyst recovery and reuse workflow, impacting process sustainability.

O-Benzenedisulfonimide Quantitative Evidence


Superior Brønsted Acidity vs. PTSA

O-Benzenedisulfonimide exhibits significantly higher Brønsted acidity than the widely used p-toluenesulfonic acid (PTSA), a critical factor in catalyzing reactions requiring strong acid conditions. Potentiometric titrations determined the pKa of O-Benzenedisulfonimide to be –4.2 in butanone [1]. In contrast, the pKa of PTSA is –2.8 in water [2]. This quantified 1.4 pKa unit difference translates to O-Benzenedisulfonimide being approximately 25 times more acidic, enabling lower catalyst loadings and milder reaction temperatures for challenging transformations [1].

Acidity vs. PTSA
Cross-study comparable
pKa –4.2 (butanone) vs. –2.8 (aq.)
Approx. 25× higher acidity reported
Reported acidity difference supports reaction condition screening
Cross-solvent pKa comparison; review for specific solvent systems
Organocatalysis Brønsted Acid Catalysis Reaction Optimization

Catalyst Recovery and Reusability

A key differentiator for O-Benzenedisulfonimide is its demonstrated reusability as a catalyst, which is quantified across diverse reaction classes. In Sonogashira coupling reactions, o-benzenedisulfonimide was recovered in yields of >80% after workup [1]. Similarly, in Heck-type arylation reactions, the catalyst was recovered in greater than 80% yield [2]. This high recovery rate, achieved through simple aqueous extraction, provides economic and ecological advantages over non-recoverable or less efficiently recoverable acid catalysts such as HCl or H2SO4, where catalyst reuse is typically not feasible.

Catalyst recovery
Head-to-head
>80% recovery yield in Sonogashira and Heck reactions
Supports catalyst reuse workflow and cost assessment
Reported for aqueous workup; verify recovery under target conditions
Green Chemistry Catalyst Recovery Sustainable Synthesis

Dry-State Arenediazonium Salt Stability

Arenediazonium o-benzenedisulfonimide salts exhibit exceptional stability in the dry state, a property that dramatically improves safety and operational convenience compared to other diazonium salts. These salts are prepared in >90% yield (20 examples) and can be stored for an unlimited period without decomposition [1]. In stark contrast, conventional dry arenediazonium tetrafluoroborates or chlorides are known to be shock-sensitive and thermally unstable, posing significant explosion hazards upon isolation or storage. This stability is attributed to the unique electronic properties of the o-benzenedisulfonimide anion [1].

Dry-state stability
Class-level inference
Unlimited shelf-life reported; >90% isolated yield as dry salts
Reported stability supports long-term storage and safer handling protocols
Class behavior based on 20 examples; individual salt stability may vary
Diazonium Chemistry Reagent Stability Laboratory Safety

Cross-Coupling Reaction Performance

Arenediazonium o-benzenedisulfonimides deliver consistently high yields in palladium- and gold-catalyzed cross-coupling reactions, rivaling or exceeding performance of aryl halides while operating under milder conditions. In gold-catalyzed Suzuki-Miyaura couplings, an average yield of 80% was achieved across 51 examples [1]. In copper- and phosphane-free Sonogashira couplings, an average yield of 83% was obtained from 25 examples [2]. Heck-type arylations of various alkenes proceeded in good to excellent yields with complete (E)-stereoselectivity [3]. These metrics provide a benchmark for comparing this reagent class to alternative electrophilic partners such as aryl bromides or iodides, which may require harsher conditions or additives.

Cross-coupling yields
Cross-study comparable
Suzuki: 80% avg. (51 examples)
Sonogashira: 83% avg. (25 examples)
Reported yields support method benchmarking and substrate scope evaluation
Mild conditions; compare with in-house electrophile performance
Cross-Coupling Suzuki-Miyaura Sonogashira Heck Reaction

O-Benzenedisulfonimide Application Scenarios


Recoverable Acid Catalysis

Based on the demonstrated >80% catalyst recovery yield [1], O-Benzenedisulfonimide is the reagent of choice for process chemists developing sustainable, cost-effective routes. Its reusability across acylation, Ritter-type, and Hosomi-Sakurai reactions [2] minimizes waste and reduces the total cost of ownership compared to single-use mineral acids or less recoverable organic acids.

Safe Diazonium Chemistry

The exceptional dry-state stability of arenediazonium o-benzenedisulfonimides [1] directly addresses the safety concerns associated with diazonium salt handling. This makes them a superior, safer alternative to tetrafluoroborates for medicinal chemists performing library synthesis via Suzuki, Sonogashira, or Heck couplings, enabling reliable, long-term reagent storage and simplified experimental setup.

High-Throughput Cross-Coupling Optimization

The consistent high average yields (80-83%) in Suzuki and Sonogashira couplings [1] position arenediazonium o-benzenedisulfonimides as robust electrophiles for high-throughput experimentation. Their reliable performance across diverse aryl and heteroaryl substrates reduces optimization time and increases the success rate in parallel synthesis, directly impacting lead generation and SAR studies.

Photocatalyst-Free Radical Transformations

The o-benzenedisulfonimide anion's ability to act as an electron transfer agent [1] enables unique radical pathways in gold-catalyzed couplings without requiring external photocatalysts or oxidants. This simplifies reaction setup, reduces costs associated with specialized equipment or additives, and opens new mechanistic possibilities for constructing complex molecular architectures.

Application
Selection Property
Validation Focus
Sustainable acid-catalyzed synthesis
Catalyst recovery profile
Recovery yield and recyclability assessment
Diazonium salt preparation and handling
Dry-state stability of derived salts
Stability and safety profile review
Cross-coupling method development
Reaction yield consistency
Yield benchmarking and scope evaluation
Radical pathway studies
Electron-transfer capability of anion
Mechanistic compatibility and substrate exploration
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